2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone
Description
Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone is a hydrazone derivative synthesized via condensation of pyridine-2-carboxaldehyde with 4-nitrophenylhydrazine. These compounds are studied for their antineoplastic properties, particularly in inhibiting ribonucleotide reductase (RNR) and prolonging survival in leukemia models .
Properties
IUPAC Name |
4-nitro-N-(pyridin-2-ylmethylideneamino)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFHYUCJPGWCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218988 | |
| Record name | 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70421-66-8 | |
| Record name | 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70421-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxaldehyde 4-nitrophenyl-hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Detailed Reaction Steps and Conditions
| Step | Reaction | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-picoline → 2-chloromethylpyridine | 2-picoline, trichloroisocyanuric acid (chlorinating agent), benzamide (catalyst), halohydrocarbon solvent (e.g., methylene dichloride, chloroform, or 1,2-dichloroethane) | Reflux at 40–90 °C for 2–3 hours; chlorinating agent added dropwise over 1 hour | 90–95% | Control of chlorinating agent ratio (1:1.08 molar) critical to avoid over-chlorination |
| 2 | 2-chloromethylpyridine → 2-pyridinemethanol | Alkaline solution (NaOH, Na2CO3, KHCO3, K2CO3, or potassium oxalate), water | Reflux for 5–7 hours | 84–87% | Extraction with dichloromethane, drying over anhydrous sodium sulfate |
| 3 | 2-pyridinemethanol → 2-pyridine carboxaldehyde | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, catalyst), potassium bromide, sodium hypochlorite (10% chlorine bleach), halohydrocarbon solvent | Cooling to -10 to 0 °C, slow addition of oxidant, then reaction at 10–25 °C for 30–60 min | 80–88% | Mild oxidation with TEMPO/KBr catalyst system ensures high selectivity and low waste |
Experimental Data Highlights
- Chloromethylation : Using methylene dichloride as solvent, 2-picoline (33 g, 0.35 mol) was refluxed with trichloroisocyanuric acid and benzamide catalyst. After reaction and workup, 2-chloromethylpyridine was isolated in 94–95% yield.
- Hydrolysis : The chloromethyl intermediate was refluxed with NaOH solution for 6–7 hours, followed by extraction and drying, yielding 2-pyridinemethanol in 84–87% yield.
- Oxidation : The alcohol was oxidized using TEMPO/KBr catalysis with sodium hypochlorite at low temperature, producing 2-pyridine carboxaldehyde with yields up to 88%. The product was purified by extraction and vacuum distillation.
Reaction Equations (Simplified)
$$ \text{2-picoline} + \text{trichloroisocyanuric acid} \xrightarrow[\text{benzamide}]{\text{halohydrocarbon, reflux}} \text{2-chloromethylpyridine} $$
$$ \text{2-chloromethylpyridine} + \text{NaOH} \xrightarrow{\text{reflux}} \text{2-pyridinemethanol} $$
$$ \text{2-pyridinemethanol} + \text{NaOCl} \xrightarrow[\text{TEMPO, KBr}]{\text{0 to 25 °C}} \text{2-pyridine carboxaldehyde} $$
Preparation of PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE
General Synthetic Approach
The hydrazone is formed by condensation of pyridine-2-carboxaldehyde with 4-nitrophenylhydrazine. This is a classical Schiff base formation involving nucleophilic attack of the hydrazine amino group on the aldehyde carbonyl, followed by dehydration.
Typical Procedure
- Reactants : Equimolar amounts of pyridine-2-carboxaldehyde and 4-nitrophenylhydrazine.
- Solvent : Ethanol or methanol is commonly used.
- Conditions : The mixture is stirred at room temperature or gently heated (40–60 °C) for several hours.
- Isolation : The hydrazone product typically precipitates out or can be isolated by solvent evaporation and recrystallization.
Reaction Equation
$$
\text{Pyridine-2-carboxaldehyde} + \text{4-nitrophenylhydrazine} \rightarrow \text{PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE} + H_2O
$$
Notes on Purity and Yield
- The reaction is generally high yielding (>85%) with proper stoichiometry and reaction time.
- Purification by recrystallization from ethanol or ethyl acetate yields analytically pure hydrazone.
- Characterization by NMR, IR, and melting point confirms the formation of the hydrazone linkage.
Summary Table of Preparation Methods
| Compound | Step | Reagents & Catalysts | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 2-picoline → 2-chloromethylpyridine | Chloromethylation | Trichloroisocyanuric acid, benzamide, halohydrocarbon solvent | Reflux 40–90 °C, 2–3 h | 90–95 | Control chlorinating agent addition rate |
| 2-chloromethylpyridine → 2-pyridinemethanol | Hydrolysis | NaOH or other alkaline solution | Reflux 5–7 h | 84–87 | Extraction and drying required |
| 2-pyridinemethanol → 2-pyridine carboxaldehyde | Oxidation | TEMPO, KBr, NaOCl, halohydrocarbon solvent | 0 to 25 °C, 30–60 min | 80–88 | Mild oxidation, high selectivity |
| Pyridine-2-carboxaldehyde + 4-nitrophenylhydrazine | Hydrazone formation | Ethanol or methanol solvent | Room temp or 40–60 °C, several hours | >85 | Simple condensation, recrystallization |
Research Findings and Industrial Relevance
- The described method for pyridine-2-carboxaldehyde synthesis is industrially viable due to mild conditions, high yields, and low-cost reagents.
- Use of TEMPO/KBr catalyzed oxidation with sodium hypochlorite is environmentally friendly and produces minimal waste.
- The hydrazone formation is straightforward, allowing for easy scale-up and reproducible product quality.
- The overall process benefits from high atom economy and operational simplicity, making it suitable for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyridine-2-carboxaldehyde 4-nitrophenylhydrazone exhibits notable cytotoxic effects against various cancer cell lines. In studies involving HeLa (cervical cancer) and KCL-22 (chronic myeloid leukemia) cell lines, the compound demonstrated a dose-dependent inhibition of cell viability. The structure-activity relationship (SAR) analysis highlighted that modifications in the compound's structure could enhance its anticancer efficacy, suggesting potential pathways for drug development .
Case Study: Cytotoxicity Assessment
In vitro studies revealed that pyridine-2-carboxaldehyde 4-nitrophenylhydrazone and its copper(II) complexes were effective against HeLa cells, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM/mL. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Analytical Chemistry
Chromogenic Substrate for Enzymatic Reactions
Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone serves as a chromogenic substrate for peroxidase enzymes. Its ability to undergo colorimetric changes upon reaction makes it useful in various analytical applications, including enzyme assays and detection methods in biochemical research .
Metal Ion Detection
The compound has been employed as an analytical reagent for the spectroscopic determination of metal ions. Its derivatives can selectively bind to specific metal ions, facilitating their detection in environmental and biological samples. This property is particularly valuable in the fields of environmental monitoring and food safety .
Biochemical Applications
pH Indicator and Reagent
Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone is utilized as a pH indicator due to its structural properties that allow it to change color based on the acidity or basicity of the solution. This application is crucial in titrations and other chemical analyses where pH monitoring is essential .
Toxicological Studies
Safety Profile and Toxicity Assessment
While pyridine derivatives are known for their biological activity, they also pose certain health risks. Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone has been classified as a hazardous substance due to potential eye irritation and other toxicological effects. Comprehensive toxicity studies are necessary to evaluate the safety profile of this compound before it can be widely used in clinical settings .
Data Summary Table
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity against HeLa and KCL-22 cell lines; potential for drug development |
| Analytical Chemistry | Chromogenic substrate for peroxidase; metal ion detection reagent |
| Biochemical Applications | pH indicator; useful in titrations and chemical analyses |
| Toxicology | Classified as hazardous; potential eye irritant; requires further safety evaluation |
Mechanism of Action
The mechanism of action of PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE involves its interaction with peroxidase enzymes. The compound reacts with peroxidases and peroxides to form a purple indamine dye . This reaction is used in various assays to detect the presence and activity of peroxidase enzymes. The molecular targets include the active sites of the enzymes, where the compound binds and undergoes a chemical transformation .
Comparison with Similar Compounds
Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives
The most extensively studied analogs are pyridine-2-carboxaldehyde thiosemicarbazones (PCTs), which exhibit potent RNR inhibition and antitumor activity. Key findings include:
- Substituent Effects: Amino substitutions at the 5-position (e.g., 5-methylamino, 5-ethylamino) enhance activity. For example: 5-(Methylamino)-PCT (Compound 8): IC₅₀ = 1.3 µM (RNR inhibition), % T/C = 223 (L1210 leukemia mice) at 60 mg/kg . 5-(Ethylamino)-PCT (Compound 17): IC₅₀ = 1.0 µM, % T/C = 204 at 80 mg/kg .
- Mechanism : These derivatives act via iron chelation, disrupting RNR activity and inducing apoptosis in cancer cells .
Isoquinoline-1-Carboxaldehyde Thiosemicarbazones
Isoquinoline analogs, such as 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a), show moderate activity:
Furan-Based Hydrazones
5-Nitro-2-furaldehyde (4-hydroxy-6-methylpyrimidin-2-yl)-hydrazone (CAS 13293-13-5) represents a structurally distinct hydrazone.
Critical Analysis of Structural and Functional Differences
- Core Heterocycle: Pyridine-based compounds (e.g., PCTs) outperform isoquinoline analogs due to optimal geometry for RNR interaction .
- Hydrazone vs. Thiosemicarbazone: Thiosemicarbazones (S-donor) generally exhibit stronger metal chelation than phenylhydrazones (N-donor), enhancing RNR inhibition .
Biological Activity
Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone (PCNPH) is a chemical compound with significant biological activity, primarily noted for its interactions with various biological systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Overview
- Molecular Formula : C₁₂H₁₀N₄O₂
- Molecular Weight : 242.23 g/mol
- CAS Number : 70421-66-8
PCNPH is synthesized through the reaction of 2-pyridinecarboxaldehyde with 4-nitrophenylhydrazine, resulting in a compound that exhibits various biochemical properties and biological activities.
PCNPH primarily targets peroxidase enzymes, acting as a chromogenic substrate. The interaction leads to the formation of a purple indamine dye, which can be quantified spectrophotometrically. This property makes it useful in biochemical assays for enzyme detection and quantification.
Subcellular Localization
The effectiveness of PCNPH is influenced by its subcellular localization. It can be directed to specific organelles within cells, enhancing its functional activity in various biochemical pathways.
Cytotoxicity Studies
Research indicates that PCNPH exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound's activity is significantly influenced by the positioning of functional groups on the pyridine ring. Specifically, the presence of carboxaldehyde groups at the 2- and 4-positions enhances cytotoxicity compared to other positions .
| Position | Cytotoxic Activity |
|---|---|
| 2 | High |
| 3 | Moderate |
| 4 | High |
Enzyme Interaction
PCNPH serves as a substrate for peroxidase enzymes, facilitating various biochemical reactions. Its interaction with these enzymes is crucial for applications in diagnostic assays and enzyme kinetics studies .
Case Studies
-
Toxicity Assessment
A study evaluated the toxicity profile of PCNPH using HeLa and KCL-22 cell lines. The results indicated that PCNPH exhibited significant cytotoxicity at higher concentrations while maintaining a non-toxic profile at lower doses, suggesting potential for therapeutic applications in cancer treatment . -
Metal Complexes
Research has explored the formation of metal complexes with PCNPH, particularly copper(II) complexes. These complexes demonstrated enhanced cytotoxicity due to their ability to interact with cellular thiols, leading to oxidative stress and apoptosis in cancer cells .
Applications in Research and Industry
PCNPH has diverse applications across several fields:
- Biochemistry : Used as a chromogenic substrate for enzyme assays.
- Pharmaceuticals : Potential use in drug development due to its cytotoxic properties against cancer cells.
- Industrial Chemistry : Employed as a reagent in palladium-catalyzed reactions and as a pH indicator .
Safety and Environmental Impact
While PCNPH shows promise in various applications, safety assessments indicate that it can cause irritation upon contact with skin and eyes. Long-term exposure may pose health risks, including respiratory issues and potential carcinogenic effects . Proper handling and disposal measures are essential to mitigate these risks.
Q & A
Q. What are the established synthetic methodologies for Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone, and how do reaction conditions influence yield?
Answer: The compound is synthesized via condensation of pyridine-2-carboxaldehyde with 4-nitrophenylhydrazine. Optimized conditions involve refluxing in ethanol (or methanol) under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours . Yield depends on stoichiometric ratios (typically 1:1 aldehyde/hydrazine), temperature control (70–80°C), and purity of reactants. Impurities in 4-nitrophenylhydrazine, such as residual water, may necessitate pre-drying steps .
Q. What spectroscopic techniques are critical for characterizing Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone?
Answer: Key techniques include:
- NMR (¹H/¹³C): To confirm hydrazone formation (disappearance of aldehyde proton at ~10 ppm and emergence of imine proton at ~8–9 ppm) .
- FT-IR: Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- X-ray crystallography: For definitive structural elucidation (SHELXL refinement is widely used for small molecules) .
Q. How does this hydrazone participate in common organic transformations?
Answer: The compound undergoes:
- Cyclization reactions: With diketones or β-ketoesters to form pyrazole or pyrimidine derivatives under basic conditions .
- Metal coordination: The pyridine nitrogen and hydrazone imine act as bidentate ligands for transition metals (e.g., Cu²⁺), relevant to catalysis or bioinorganic studies .
Advanced Research Questions
Q. How can tautomerism in Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone be experimentally resolved?
Answer: Tautomeric equilibria (imine-enamine or keto-enol) are studied via:
Q. What strategies address discrepancies in thermal stability data reported for this compound?
Answer: Contradictory thermogravimetric (TGA) results may arise from:
Q. How is this hydrazone utilized in designing enzyme inhibitors or metal-chelating agents?
Answer:
- Pharmacophore modeling: The nitro group enhances electron-withdrawing effects, stabilizing ligand-receptor interactions (e.g., in acetylcholinesterase inhibition studies) .
- Metal chelation: Cu(II) complexes of this hydrazone show redox activity, relevant to pro-oxidant cancer therapies .
Q. What challenges arise in multi-component syntheses involving Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone?
Answer: Competing side reactions (e.g., aldol condensation of the aldehyde) require:
- Protecting groups: Temporarily blocking reactive sites (e.g., pyridine nitrogen via protonation).
- Stepwise protocols: Isolating intermediates before hydrazone formation .
Methodological and Analytical Considerations
Q. How should researchers handle safety concerns specific to the nitro group in this compound?
Answer:
Q. What crystallographic refinement parameters are critical for this hydrazone?
Answer:
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Control for tautomerism: Biological assays must specify the tautomeric form (e.g., via pre-equilibration in assay buffer) .
- Batch variability: Characterize purity rigorously (HPLC ≥98%) to exclude confounding effects from synthetic byproducts .
Emerging Research Directions
Q. Can this hydrazone serve as a precursor for photoactive materials?
Answer: Preliminary studies suggest:
- Photoswitching: UV irradiation induces E/Z isomerization of the hydrazone bond, applicable in optoelectronic devices .
- Nonlinear optics (NLO): The nitro group enhances hyperpolarizability; measure via hyper-Rayleigh scattering .
Q. What computational methods predict its reactivity in catalytic cycles?
Answer:
- DFT studies: Calculate Fukui indices to identify nucleophilic (pyridine N) and electrophilic (imine C) sites .
- MD simulations: Model solvent effects on ligand-metal binding kinetics (e.g., in aqueous vs. DMSO environments) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
